molecular formula C17H27N5O2 B15191041 2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide CAS No. 84332-14-9

2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide

Cat. No.: B15191041
CAS No.: 84332-14-9
M. Wt: 333.4 g/mol
InChI Key: VJIFLQAGUWNNPP-UHFFFAOYSA-N
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Description

2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group, a methoxy group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo substitution reactions to introduce the amino and methoxy groups. The cyclohexyl-pyrrolidine moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science and the development of novel industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, altering protein conformation, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the cyclohexyl-pyrrolidine moiety, resulting in different chemical properties and applications.

    N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide:

    4-Methoxy-5-pyrimidinecarboxamide: A simpler structure with fewer functional groups, limiting its versatility.

Uniqueness

The presence of both the cyclohexyl-pyrrolidine moiety and the amino group in 2-Amino-N-((1-cyclohexyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide makes it unique. This combination of functional groups enhances its reactivity and broadens its range of applications in scientific research and industry.

Properties

CAS No.

84332-14-9

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-amino-N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C17H27N5O2/c1-24-16-14(11-20-17(18)21-16)15(23)19-10-13-8-5-9-22(13)12-6-3-2-4-7-12/h11-13H,2-10H2,1H3,(H,19,23)(H2,18,20,21)

InChI Key

VJIFLQAGUWNNPP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)NCC2CCCN2C3CCCCC3)N

Origin of Product

United States

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